molecular formula C18H16N2O2S3 B11970096 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11970096
M. Wt: 388.5 g/mol
InChI Key: BBQNHJQHAJRDIG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic system combining a thiophene ring (contributing sulfur-based electronic effects) and a pyrimidinone moiety. Key structural features include:

  • Position 2: A sulfanyl (-S-) group linked to a 2-oxoethyl substituent, which is further substituted with a 2-thienyl heterocycle. This moiety enhances electron delocalization and may influence binding affinity through sulfur-mediated interactions.
  • Core scaffold: The cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one framework provides rigidity and planar geometry, facilitating interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C18H16N2O2S3

Molecular Weight

388.5 g/mol

IUPAC Name

10-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H16N2O2S3/c1-2-8-20-17(22)15-11-5-3-6-13(11)25-16(15)19-18(20)24-10-12(21)14-7-4-9-23-14/h2,4,7,9H,1,3,5-6,8,10H2

InChI Key

BBQNHJQHAJRDIG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require a primary amine and may involve nucleophilic addition and subsequent cyclization into the desired pyrimidinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and sulfanyl groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Name/ID Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound Allyl, 2-thienyl ~434 (estimated) Rigid core, sulfur-rich Under investigation (potential antitumor)
Compound 15 4-Nitrophenyl, ester - Electron-withdrawing nitro group Antitumor (high yield synthesis)
CAS 315695-58-0 Piperazinyl, hydroxyethyl 434.58 Polar, basic nitrogen Kinase/receptor targeting
2-(Ethylsulfanyl)-3-(4-methoxyphenyl) Ethylsulfanyl, methoxyphenyl - Lipophilic, OCH₃ enhances π-stacking Not specified

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in Compound 15) improve stability but may reduce bioavailability.
  • Piperazinyl derivatives balance solubility and target engagement, making them versatile for drug design .

Biological Activity

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structural features. This compound incorporates multiple heteroatoms, including sulfur and nitrogen, which contribute to its potential reactivity and biological activity. Recent research has identified various biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C19H18N2O2S3
  • Molecular Weight : 402.55 g/mol
  • CAS Number : 304862-68-8

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
5-methylthieno[2,3-d]pyrimidin-4(3H)-oneAntimicrobial
4-thiazolyl derivativesAntimicrobial
Benzothiazole derivativesAntimicrobial and anticancer

These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.

Anticancer Properties

The anticancer potential of thieno-pyrimidine derivatives has been explored in several studies. Notably:

  • In vitro Studies : The compound has demonstrated cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
    • Case Study : In a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
  • Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has also been documented:

  • In vivo Studies : Research has indicated that thieno-pyrimidine derivatives can reduce inflammatory markers in animal models of arthritis.
    • Case Study : In a collagen-induced arthritis model, administration of related compounds led to a significant decrease in joint swelling and inflammatory cytokines.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are critical targets for drug development due to their role in various physiological processes .
  • Cell Signaling Pathways : The modulation of signaling pathways such as NF-kB and MAPK has been observed in studies assessing the anti-inflammatory properties of thieno-pyrimidine derivatives .

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